tert-Butyl ethyl(2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl ethyl(2-hydroxyethyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and polymers.
Synthesis Analysis
The synthesis of tert-butyl ethyl(2-hydroxyethyl)carbamate and related compounds has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was described for a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Another study reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was investigated, leading to optically pure enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl ethyl(2-hydroxyethyl)carbamate is not directly discussed in the provided papers. However, related compounds have been studied, such as the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, which exhibit intermolecular hydrogen bonding . The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was also analyzed, revealing intramolecular hydrogen bonds and chains linked by N-H...O hydrogen bonds in the crystal .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl ethyl(2-hydroxyethyl)carbamate-related compounds has been explored in various contexts. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate was used as a source of the MeNHCH2- synthon, reacting with different electrophiles and leading to functionalized carbamates . The photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was also studied, resulting in tert-butyl N-(1-ethoxycyclopropyl)carbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ethyl(2-hydroxyethyl)carbamate itself are not detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showed excellent enantioselectivity, which is a significant property for the synthesis of chiral compounds . The solubility, stability, and reactivity of these compounds are crucial for their use as intermediates in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Properties
- tert-Butyl ethyl(2-hydroxyethyl)carbamate is utilized in the synthesis of complex organic compounds. For instance, Wu (2011) describes its use in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role as an intermediate in chemical reactions (Zhong-Qian Wu, 2011).
- Chalina, Chakarova, and Staneva (1998) report the synthesis of novel carbamates, including compounds similar to tert-butyl ethyl(2-hydroxyethyl)carbamate, which exhibit antiarrhythmic and hypotensive properties (E. Chalina, L. Chakarova, D. Staneva, 1998).
Structural and Crystalline Analysis
- The compound has been studied for its crystalline structure and properties. Oku et al. (2004) investigated a related compound, focusing on its crystal structure and the interactions within its molecular structure (H. Oku, R. Naito, Keiichi Yamada, R. Katakai, 2004).
- Piovan, Pasquini, and Andrade (2011) explored the enzymatic kinetic resolution of a similar carbamate, demonstrating its potential as a key intermediate in the synthesis of chiral compounds (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).
Applications in Biologically Active Compounds
- Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound related to tert-butyl ethyl(2-hydroxyethyl)carbamate, demonstrating its importance in the synthesis of biologically active compounds such as omisertinib (AZD9291) (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZIGTEBZROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565517 | |
Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
CAS RN |
152192-95-5 | |
Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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